molecular formula C9H11ClN2O2S B2814811 Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate CAS No. 1183743-41-0

Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate

Cat. No.: B2814811
CAS No.: 1183743-41-0
M. Wt: 246.71
InChI Key: TUXAXTXDCQTMKA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate (CAS No. 1183743-41-0) is a heterocyclic compound with the molecular formula C₉H₁₁ClN₂O₂S and a molecular weight of 246.71 g/mol . Structurally, it consists of a thiazole core substituted with a chlorine atom at position 4, a pyrrolidin-1-yl group at position 2, and a methyl ester at position 3. This compound is of interest in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules and the versatility of its substituents for derivatization.

Properties

IUPAC Name

methyl 4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXAXTXDCQTMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N2CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloro-2-aminothiazole and pyrrolidine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require the use of solvents like dichloromethane or tetrahydrofuran. The reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the thiazole ring.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxylic acid derivative of the compound.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties.

Mechanism of Action

The exact mechanism of action of methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole and pyrrolidine rings suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate can be compared to related thiazole and pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Differences/Effects
This compound Cl (4), pyrrolidin-1-yl (2), methyl ester (5) 246.71 - - Reference compound; methyl ester enhances lipophilicity.
4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde (IIIa) Cl (4), pyrrolidin-1-yl (2), aldehyde (5) 216.69 118 84 Aldehyde substitution increases reactivity for nucleophilic additions.
4-Chloro-2-(morpholin-4-yl)thiazole-5-carbaldehyde (IIIb) Cl (4), morpholin-4-yl (2), aldehyde (5) 232.68 200 93 Morpholine’s oxygen improves hydrogen bonding, raising melting point vs. pyrrolidine.
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Cl (2), CF₃ (4), ethyl ester (5) 259.63 - - CF₃ group enhances electron-withdrawing effects and metabolic stability.
Methyl 4-amino-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate NH₂ (4), pyrrolidin-1-yl (2), methyl ester (5) 227.27 - - Amino group increases nucleophilicity, enabling diverse functionalization.

Key Observations:

Substituent Effects on Reactivity and Stability :

  • The chlorine atom at position 4 in the parent compound and analogs (e.g., IIIa, IIIb) contributes to electrophilic character, facilitating cross-coupling reactions .
  • Replacing the methyl ester with an aldehyde (IIIa, IIIb) significantly alters reactivity, enabling condensation reactions for scaffold diversification .
  • Morpholine substitution (IIIb) versus pyrrolidine increases the melting point (200°C vs. 118°C) due to enhanced intermolecular hydrogen bonding .

Impact of Heterocyclic Modifications: Trifluoromethyl groups (e.g., in ) improve metabolic stability and lipophilicity, critical for pharmacokinetic optimization. Amino-substituted analogs () exhibit enhanced nucleophilicity, making them intermediates for further derivatization (e.g., amide bond formation).

Synthetic Efficiency :

  • Yields for aldehyde derivatives (IIIa: 84%, IIIb: 93%) suggest that morpholine-containing analogs are synthesized more efficiently than triazole-thio derivatives (IIIc: 52.5%) .
  • Ethyl ester analogs () may offer improved solubility compared to methyl esters due to longer alkyl chains.

Biological Activity

Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate (CAS: 1183743-41-0) is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis routes, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound features a thiazole ring , a pyrrolidine moiety , and a carboxylate functional group . The presence of chlorine in the thiazole ring is significant as it is known to enhance biological activity by influencing molecular interactions with various biological targets.

Key Chemical Properties:

PropertyValue
Molecular FormulaC₈H₉ClN₂OS
Molecular Weight216.688 g/mol
Boiling Point354.9 ± 45.0 °C
Density1.4 ± 0.1 g/cm³
CAS Number1183743-41-0

Antiviral Properties

Research indicates that this compound exhibits significant activity as an inhibitor of retroviral proteases , which are essential enzymes in the life cycle of retroviruses such as HIV. This inhibitory action positions it as a candidate for antiviral therapies, particularly in the context of HIV treatment.

Synthesis Routes

Several synthetic methods have been developed for producing this compound. These methods allow for modifications that can optimize its biological properties:

  • Base-Catalyzed Reactions : Utilizing bases to facilitate nucleophilic attacks on electrophilic centers within the molecule.
  • Condensation Reactions : Combining thiazole derivatives with pyrrolidine under controlled conditions to achieve desired structural configurations.
  • Functional Group Modifications : Altering substituents on the thiazole ring to enhance biological activity or selectivity.

Study on Retroviral Inhibition

A study highlighted the compound's ability to inhibit HIV protease effectively, demonstrating a significant reduction in viral replication in vitro. The mechanism of action was attributed to its binding affinity for the active site of the protease enzyme, preventing substrate cleavage necessary for viral maturation.

Comparative Analysis with Analog Compounds

A comparative study evaluated this compound against structurally similar compounds:

Compound NameInhibition Activity (IC₅₀)
Methyl 4-fluoro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylateModerate
Methyl 4-bromo-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylateHigh
Ethyl 4-methyl-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylateLow

This table illustrates that while methyl 4-chloro substitution enhances biological activity compared to other halogenated analogs, further optimization may be necessary for improved efficacy.

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